N-(3-methylphenyl)adamantane-1-sulfonamide
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Overview
Description
N-(3-methylphenyl)adamantane-1-sulfonamide is a compound that belongs to the class of adamantane derivatives. Adamantane is a diamondoid hydrocarbon known for its unique cage-like structure, which imparts significant stability and rigidity to its derivatives. The addition of a sulfonamide group and a 3-methylphenyl group to the adamantane core enhances its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)adamantane-1-sulfonamide typically involves the reaction of adamantane derivatives with sulfonamide precursors. One common method includes the use of adamantane-1-sulfonyl chloride, which reacts with 3-methylphenylamine under controlled conditions to form the desired compound. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)adamantane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
N-(3-methylphenyl)adamantane-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s stability and unique structure make it useful in studying biological interactions and as a potential drug candidate.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)adamantane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The adamantane core provides rigidity and stability, enhancing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)adamantane-1-sulfonamide
- N-(2-methylphenyl)adamantane-1-sulfonamide
- N-(3-chlorophenyl)adamantane-1-sulfonamide
Uniqueness
N-(3-methylphenyl)adamantane-1-sulfonamide is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological interactions. This positional isomerism can lead to differences in binding affinity, stability, and overall effectiveness in various applications .
Properties
Molecular Formula |
C17H23NO2S |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-(3-methylphenyl)adamantane-1-sulfonamide |
InChI |
InChI=1S/C17H23NO2S/c1-12-3-2-4-16(5-12)18-21(19,20)17-9-13-6-14(10-17)8-15(7-13)11-17/h2-5,13-15,18H,6-11H2,1H3 |
InChI Key |
GZBGHEYNKNZTPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
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